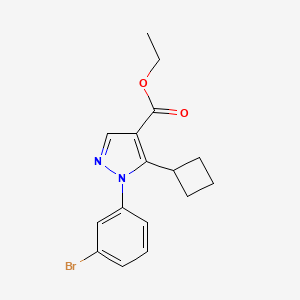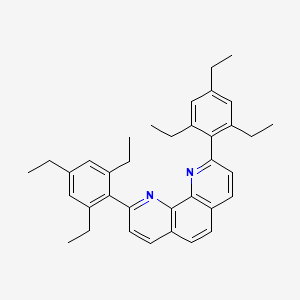
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline is a complex organic compound known for its unique structural and chemical properties. It belongs to the class of phenanthroline derivatives, which are widely studied for their applications in coordination chemistry, photochemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the reaction of 1,10-phenanthroline with 2,4,6-triethylphenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline-quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential as a DNA intercalator, which can be useful in genetic research and drug development.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline involves its ability to coordinate with metal ions and interact with biological molecules like DNA. The phenanthroline moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction is facilitated by the planar structure of the phenanthroline ring system.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A simpler analog without the triethylphenyl groups.
2,9-Dimethyl-1,10-phenanthroline: Similar structure but with methyl groups instead of triethylphenyl groups.
2,9-Diphenyl-1,10-phenanthroline: Contains phenyl groups instead of triethylphenyl groups.
Uniqueness
2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline is unique due to the presence of bulky triethylphenyl groups, which provide steric hindrance and enhance the stability of its metal complexes. This makes it particularly useful in applications requiring robust and stable coordination compounds .
Propriétés
Formule moléculaire |
C36H40N2 |
|---|---|
Poids moléculaire |
500.7 g/mol |
Nom IUPAC |
2,9-bis(2,4,6-triethylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C36H40N2/c1-7-23-19-25(9-3)33(26(10-4)20-23)31-17-15-29-13-14-30-16-18-32(38-36(30)35(29)37-31)34-27(11-5)21-24(8-2)22-28(34)12-6/h13-22H,7-12H2,1-6H3 |
Clé InChI |
WNKPMONQLJITLS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)CC)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=C(C=C5CC)CC)CC)C=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



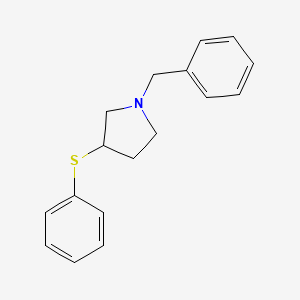


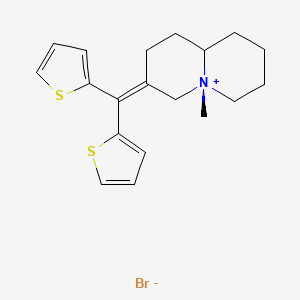
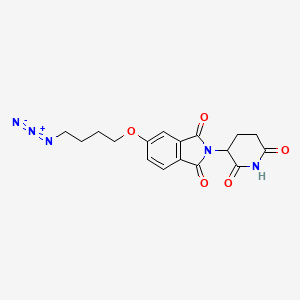
![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)

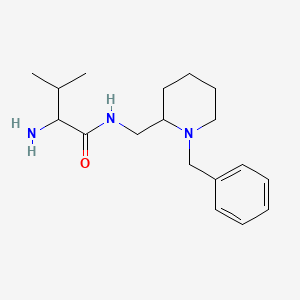

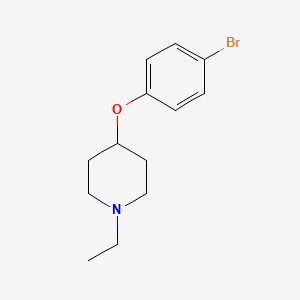
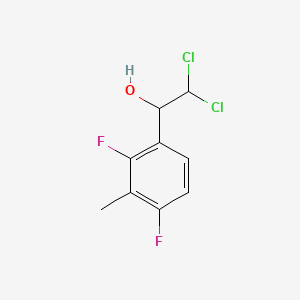
![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)
